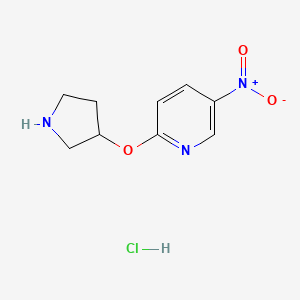
5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride
Vue d'ensemble
Description
“5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride” is a chemical compound with the formula C₉H₁₂ClN₃O₃ . It is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a nitro group at the 5-position, and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) substituted with an ether group at the 3-position .Applications De Recherche Scientifique
Novel Pyridine-based Ether Ester Diamine and Thermally Stable Polymers
Researchers Mehdipour-Ataei, Maleki-Moghaddam, and Nami (2004) developed a novel pyridine-based ether ester diamine, which was used to create thermally stable poly (ether ester amide)s. These polymers exhibited significant physical and thermal properties, indicating potential applications in materials science where thermal stability is crucial (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004).
Synthesis and Antitumor Activity of 5-Nitropyrimidines
Grigoryan et al. (2000) synthesized a series of 5-nitropyrimidines, which exhibited antitumor activity. This study highlights the potential of nitropyrimidine compounds in cancer research and therapy (Grigoryan et al., 2000).
Lanthanide-Metal Organic Frameworks (MOFs) for Luminescent Sensors
Zhang et al. (2018) constructed Lanthanide-MOFs with mixed ligands, demonstrating their use as selective multi-responsive luminescent sensors. These materials showed potential in detecting nitrobenzene derivatives and metal ions, with applications in environmental monitoring and safety (Zhang et al., 2018).
Synthesis of Heat Resistant Polyimides
Mehdipour-Ataei, Maleki-Moghaddam, and Nami (2005) synthesized pyridine-based diamine as a precursor for heat-resistant polyimides. These polymers, with built-in ether and ester groups, have applications in areas requiring materials that can withstand high temperatures (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).
Insecticidal Activity of Nitropyridyl-Based Dichloropropene Ethers
Liu et al. (2015) synthesized nitropyridyl-based dichloropropene ether analogues that exhibited potent insecticidal activities against various lepidopteran pests. This research suggests potential agricultural applications in pest control (Liu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-nitro-2-pyrrolidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGNTUFZBQMBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-pyridinyl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)
![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424557.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424567.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)